molecular formula C29H27N3O3S B15086694 4-Hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide

4-Hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide

Cat. No.: B15086694
M. Wt: 497.6 g/mol
InChI Key: GSZGMXRGLPDDAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound with a unique structure that combines several functional groupsIts structure includes a quinoline core, a benzothiazole moiety, and several functional groups that contribute to its reactivity and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring . This is followed by the formation of the quinoline core through cyclization reactions involving anthranilic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield quinoline ketones, while reduction of the carbonyl groups can produce quinoline alcohols .

Mechanism of Action

The mechanism of action of 4-Hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. For instance, in the context of its anti-tubercular activity, it inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall synthesis, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-Hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide apart is its combination of functional groups and the resulting biological activity.

Properties

Molecular Formula

C29H27N3O3S

Molecular Weight

497.6 g/mol

IUPAC Name

4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1-pentylquinoline-3-carboxamide

InChI

InChI=1S/C29H27N3O3S/c1-3-4-7-16-32-23-9-6-5-8-21(23)26(33)25(29(32)35)27(34)30-20-13-11-19(12-14-20)28-31-22-15-10-18(2)17-24(22)36-28/h5-6,8-15,17,33H,3-4,7,16H2,1-2H3,(H,30,34)

InChI Key

GSZGMXRGLPDDAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.